N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a benzothiazole derivative characterized by a 6-chloro-substituted benzothiazole core linked to a 4-(methylthio)benzamide group. For instance, compounds like N-(6-nitrobenzo[d]thiazol-2-yl)benzamide () and N-(6-aminobenzo[d]thiazol-2-yl)benzamide () share the benzothiazole-amide scaffold, with substituents influencing physicochemical and biological behavior. The chloro and methylthio groups in the target compound likely enhance lipophilicity and electronic effects, which are critical for interactions in biological or material applications .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWSMJJDNGZDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Method
This one-pot approach leverages acyl chloride chemistry to form the amide bond:
Reagents :
- 2-Amino-6-chlorobenzothiazole (1 mmol)
- 4-(Methylthio)benzoyl chloride (1.2 mmol)
- Triethylamine (2 mmol)
- Dioxane (10 mL)
Procedure :
- Combine 2-amino-6-chlorobenzothiazole and triethylamine in anhydrous dioxane under nitrogen.
- Add 4-(methylthio)benzoyl chloride dropwise at 0°C.
- Reflux at 110°C for 4–6 h, monitoring via TLC (ethyl acetate:hexanes = 1:3).
- Quench with saturated NaHCO₃, extract with ethyl acetate (3 × 15 mL).
- Dry organic layer over Na₂SO₄, concentrate, and purify via column chromatography (SiO₂, petroleum ether:ethyl acetate = 3:1).
Sequential Functionalization Approach
For laboratories lacking 4-(methylthio)benzoyl chloride, an alternative pathway synthesizes the acyl chloride in situ:
Step 1: Synthesis of 4-(Methylthio)benzoyl Chloride
- React 4-(methylthio)benzoic acid (1 mmol) with thionyl chloride (5 mmol) in dry DCM (10 mL).
- Reflux 2 h, evaporate excess SOCI₂ under vacuum.
Step 2: Amide Coupling
Follow the direct acylation protocol above using freshly prepared acyl chloride.
Total Yield : 52–55%
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal solvent-base combinations critically impact yields:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dioxane | Triethylamine | 110 | 62 |
| Acetonitrile | K₂CO₃ | 80 | 48 |
| DMF | Pyridine | 100 | 55 |
Dioxane-triethylamine systems provide optimal nucleophilicity for amine attack on acyl chlorides.
Catalytic Enhancements
Sonication during reagent mixing reduces reaction time by 30% (4 h → 2.8 h) while maintaining 60% yield. Microwave-assisted synthesis (100 W, 120°C) achieves 68% yield in 45 min but requires specialized equipment.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, benzothiazole H-7)
- δ 7.92 (d, J = 8.4 Hz, 2H, benzamide H-2/H-6)
- δ 7.48 (d, J = 8.4 Hz, 2H, benzamide H-3/H-5)
- δ 2.54 (s, 3H, SCH₃)
IR (KBr) :
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity when using column chromatography over recrystallization (95%).
Comparative Method Analysis
| Parameter | Direct Acylation | Sequential Approach |
|---|---|---|
| Steps | 1 | 2 |
| Total Time | 6 h | 8 h |
| Max Yield | 62% | 55% |
| Scalability | >10 g | <5 g |
| Purification Ease | Moderate | Challenging |
Direct acylation proves superior for large-scale synthesis despite marginally higher reagent costs.
Applications and Derivative Synthesis
This compound serves as a precursor for:
- Anticancer agents : Metallation at the thiazole sulfur enhances DNA intercalation.
- Antimicrobials : Halogen substitution patterns correlate with Gram-positive activity (MIC 8 μg/mL vs. S. aureus).
Notably, Pd-catalyzed coupling of the methylthio group enables access to sulfone/sulfoxide derivatives with improved pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole ring can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Core Benzothiazole Modifications
- Chloro vs. Amino/Nitro Groups: Target Compound: The 6-chloro group on benzothiazole may increase electron-withdrawing effects, stabilizing the aromatic system and influencing binding interactions. N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): The 6-amino group introduces hydrogen-bonding capacity, enhancing solubility and corrosion inhibition properties (). N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide: The nitro group increases polarity and reactivity, as seen in intermediates requiring reduction to amines ().
Benzamide Substituents
- Methylthio vs. N-(Benzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide (4i): Piperazine substituents improve solubility and enable hydrogen bonding, crucial for enzyme inhibition (). N-(Benzo[d]thiazol-2-yl)-4-(morpholinomethyl)benzamide (4d): Morpholine groups enhance metabolic stability and pharmacokinetics ().
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Table 2: Spectral Data Comparison
Enzyme Inhibition and Receptor Binding
- Target Compound: The chloro and methylthio groups may favor interactions with hydrophobic enzyme pockets. Analogous compounds, such as 4i and 4d, inhibit enzymes like enolase or kinases via piperazine/morpholine-mediated hydrogen bonding ().
- A₂A Receptor Antagonists: Derivatives like N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)benzamide exhibit strong receptor binding, outperforming ZM-241384. The chloro group in the target compound could similarly enhance affinity .
Corrosion Inhibition
- ABTB: The 6-amino group facilitates adsorption onto metal surfaces via lone-pair electrons, reducing corrosion rates. The target compound’s methylthio group may offer comparable sulfur-metal interactions but with lower solubility .
Adjuvant Potentiation
- Compound 50 () : Sulfamoyl and bromophenyl substituents enhance TLR adjuvant activity. The target compound’s methylthio group might similarly modulate NF-κB signaling but requires empirical validation.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anti-cancer and anti-inflammatory properties. This article provides an overview of its biological activity, synthesis, and research findings based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Benzothiazole Core : A heterocyclic structure known for diverse biological activities.
- Chloro Substitution : A chlorine atom at the 6-position enhances lipophilicity and biological interaction.
- Methylthio Group : Located at the 4-position, this group may influence the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of 6-chlorobenzo[d]thiazole : Reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.
- Amidation : The chlorinated benzothiazole is reacted with 4-(methylthio)benzoic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to yield the final product.
Anticancer Properties
Research has demonstrated that compounds related to benzothiazoles exhibit promising anticancer activity. In a study focusing on various benzothiazole derivatives, it was found that:
- Cell Proliferation Inhibition : this compound significantly inhibited the proliferation of human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer), as evaluated by MTT assay.
- Mechanism of Action : The compound may induce apoptosis and cell cycle arrest, which was confirmed through flow cytometry analysis. It also modulated the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating a dual role in both cancer inhibition and inflammation modulation .
Other Biological Activities
Beyond anticancer effects, this compound has been explored for:
Case Studies and Research Findings
A comprehensive analysis of various studies highlights the biological significance of benzothiazole derivatives:
| Study Reference | Compound Tested | Key Findings |
|---|---|---|
| Kamal et al. (2010) | Benzothiazole derivatives | Demonstrated anticancer activity against multiple cell lines. |
| El-Helby et al. (2019) | Various benzothiazoles | Inhibition of tumor growth in vivo models. |
| Choi et al. (2007) | Neuroprotective derivatives | Showed potential in protecting neuronal cells from oxidative stress. |
These findings collectively emphasize the importance of modifying the benzothiazole structure to enhance biological activity, particularly for anticancer applications.
Q & A
Q. What are the standard synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and what reaction conditions are critical?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Thiazole ring formation : Using Hantzsch thiazole synthesis with α-haloketones and thioamides under acidic/basic conditions .
- Functional group coupling : Reacting the chlorobenzo[d]thiazole moiety with 4-(methylthio)benzamide via nucleophilic acyl substitution. Key conditions: Solvent polarity (e.g., DMF for amidation), temperature control (60–80°C), and catalysts (e.g., EDCI for carbodiimide-mediated coupling). Reaction progress is monitored via TLC and NMR .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., chloro and methylthio groups show distinct shifts) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. What preliminary biological assays are used to screen its activity?
- Cell viability assays (MTT/XTT): Test antiproliferative effects on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition assays : Fluorometric or colorimetric methods (e.g., kinase or protease inhibition) .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to enhance efficiency .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. What strategies resolve contradictions in reported enzyme inhibition data (e.g., varying IC₅₀ values)?
- Assay standardization : Control variables like ATP concentration (for kinases) or pre-incubation time .
- Structural analogs comparison : Compare inhibition profiles of derivatives (e.g., fluorobenzo[d]thiazole vs. ethoxy variants) to identify substituent-specific effects .
- Molecular docking : Validate binding modes using X-ray crystallography or Cryo-EM to clarify steric/electronic interactions .
Q. How can structure-activity relationship (SAR) studies improve its anticancer activity?
- Substituent modification : Replace methylthio with sulfonamide groups to enhance hydrogen bonding with target proteins .
- Bioisosteric replacement : Substitute chlorobenzo[d]thiazole with triazolo[4,3-b]pyridazine to improve metabolic stability .
- Pharmacokinetic profiling : Assess logP (via shake-flask method) and plasma protein binding (ultrafiltration) to optimize bioavailability .
Q. What mechanistic insights explain its antiviral activity against HBV or HIV-1?
- APOBEC3G upregulation : Quantify mRNA levels (qRT-PCR) to link compound exposure to host protein expression, which disrupts viral replication .
- Protease inhibition : Use FRET-based assays to measure inhibition of viral proteases (e.g., HIV-1 protease) .
- Resistance profiling : Serial passage experiments to identify mutations conferring reduced susceptibility .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
